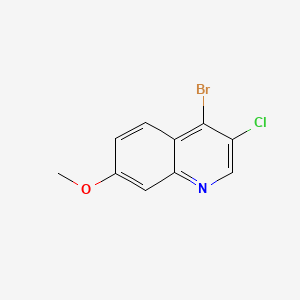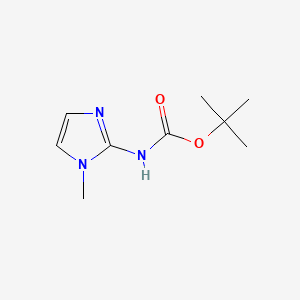
(±)-2-Chlorobutyric--d6 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Chlorobutyric–d6 Acid is a deuterated analog of 2-chlorobutyric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Chlorobutyric–d6 Acid typically involves the deuteration of 2-chlorobutyric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process.
Industrial Production Methods: Industrial production of (±)-2-Chlorobutyric–d6 Acid may involve large-scale deuteration processes, where the starting material, 2-chlorobutyric acid, is subjected to deuterium gas under high pressure and temperature. This method ensures a high degree of deuterium incorporation, making the compound suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: (±)-2-Chlorobutyric–d6 Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (±)-2-Chlorobutyric–d6 Acid can lead to the formation of deuterated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution: Deuterated butyric acids with different functional groups.
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Scientific Research Applications
(±)-2-Chlorobutyric–d6 Acid is widely used in various scientific research fields, including:
Chemistry: As a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways involving deuterated compounds.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (±)-2-Chlorobutyric–d6 Acid involves its interaction with specific molecular targets, depending on the context of its use. In NMR studies, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.
Comparison with Similar Compounds
2-Chlorobutyric Acid: The non-deuterated analog, which lacks the unique spectroscopic properties of the deuterated version.
2-Bromobutyric Acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Fluorobutyric Acid: Contains a fluorine atom, offering different chemical properties and uses.
Uniqueness: (±)-2-Chlorobutyric–d6 Acid is unique due to its deuterium content, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in analytical chemistry and research applications where precise molecular analysis is required.
Properties
CAS No. |
1219802-13-7 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
128.585 |
IUPAC Name |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI Key |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
Synonyms |
(±)-2-Chlorobutyric--d6 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


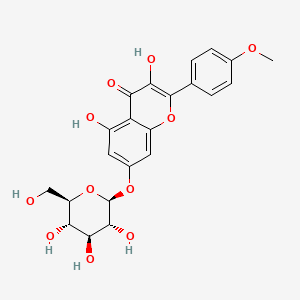
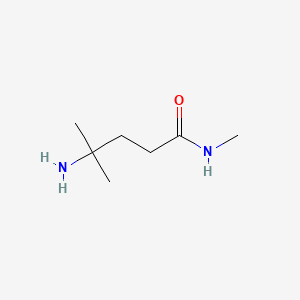
![(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid](/img/structure/B572307.png)

![(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B572310.png)
![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)
![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
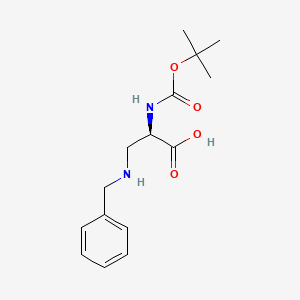
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)
